molecular formula C12H10Cl2N2O2S B2789226 6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide CAS No. 1436076-27-5

6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide

Cat. No.: B2789226
CAS No.: 1436076-27-5
M. Wt: 317.18
InChI Key: BBHDNUQEJWYISB-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a hydroxyethyl group, and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the chlorothiophene moiety under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide: Another positional isomer.

    6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

Uniqueness

6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-10-3-1-7(5-15-10)12(18)16-6-8(17)9-2-4-11(14)19-9/h1-5,8,17H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDNUQEJWYISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC(C2=CC=C(S2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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